Cas no 91420-23-4 (5-chloro-2-methyl-3-Pyridinol)
5-chloro-2-methyl-3-Pyridinol Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-2-methyl-3-Pyridinol
- 2-Methyl-3-hydroxy-5-chloropyridine
- 5-chloro-2-methylpyridin-3-ol
- SCHEMBL13736309
- 91420-23-4
- 5-Chloro-3-hydroxy-2-methylpyridine
- BS-34017
-
- MDL: MFCD18205865
- Inchi: 1S/C6H6ClNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3
- InChI Key: LLLQTMJLRJOBQV-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C)C(=C1)O
Computed Properties
- Exact Mass: 143.0137915g/mol
- Monoisotopic Mass: 143.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 33.1Ų
5-chloro-2-methyl-3-Pyridinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024001375-250mg |
5-Chloro-3-hydroxy-2-methylpyridine |
91420-23-4 | 97% | 250mg |
$686.80 | 2023-08-31 | |
| Alichem | A024001375-500mg |
5-Chloro-3-hydroxy-2-methylpyridine |
91420-23-4 | 97% | 500mg |
$1078.00 | 2023-08-31 | |
| Alichem | A024001375-1g |
5-Chloro-3-hydroxy-2-methylpyridine |
91420-23-4 | 97% | 1g |
$1764.00 | 2023-08-31 | |
| eNovation Chemicals LLC | D409573-5g |
2-methyl-3-hydroxy-5-chloropyridine |
91420-23-4 | 97% | 5g |
$1500 | 2023-09-04 | |
| eNovation Chemicals LLC | D409573-25g |
2-methyl-3-hydroxy-5-chloropyridine |
91420-23-4 | 97% | 25g |
$3000 | 2023-09-04 | |
| Chemenu | CM366929-1g |
5-Chloro-2-methylpyridin-3-ol |
91420-23-4 | 95% | 1g |
$452 | 2022-03-01 | |
| Chemenu | CM366929-5g |
5-Chloro-2-methylpyridin-3-ol |
91420-23-4 | 95% | 5g |
$1526 | 2022-03-01 | |
| A2B Chem LLC | AX54963-1g |
5-Chloro-2-methylpyridin-3-ol |
91420-23-4 | 98% | 1g |
$364.00 | 2024-07-18 | |
| A2B Chem LLC | AX54963-5g |
5-Chloro-2-methylpyridin-3-ol |
91420-23-4 | 98% | 5g |
$1207.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748787-1g |
5-Chloro-2-methylpyridin-3-ol |
91420-23-4 | 98% | 1g |
¥2877.00 | 2024-04-25 |
5-chloro-2-methyl-3-Pyridinol Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 5-chloro-2-methyl-3-Pyridinol
Professional Introduction to 5-chloro-2-methyl-3-Pyridinol (CAS No. 91420-23-4)
5-chloro-2-methyl-3-Pyridinol, a compound with the chemical identifier CAS No. 91420-23-4, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This heterocyclic aromatic compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a chlorine substituent and a hydroxyl group on a pyridine ring makes it an intriguing candidate for further investigation, particularly in the synthesis of novel therapeutic agents.
The molecular structure of 5-chloro-2-methyl-3-Pyridinol consists of a pyridine core substituted with a chlorine atom at the 5-position and a methyl group at the 2-position, with a hydroxyl group at the 3-position. This arrangement imparts specific electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological interactions. The compound's solubility, stability, and reactivity under different conditions are key factors that influence its utility in synthetic chemistry and pharmacological applications.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The hydroxyl group in 5-chloro-2-methyl-3-Pyridinol serves as a versatile functional handle, allowing for further derivatization through etherification, esterification, or other chemical modifications. These modifications can enhance the bioavailability, metabolic stability, or target specificity of the compound, making it a valuable building block for drug discovery programs.
One of the most promising areas of research involving 5-chloro-2-methyl-3-Pyridinol is its application in the development of antimicrobial agents. The chlorine substituent at the 5-position can disrupt bacterial cell membranes or interfere with essential metabolic pathways, while the hydroxyl group can interact with biological targets such as enzymes or receptors. Preliminary studies have suggested that derivatives of this compound exhibit activity against various bacterial strains, including some multidrug-resistant species.
The synthesis of 5-chloro-2-methyl-3-Pyridinol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include chlorination of pyridine precursors followed by selective methylation and hydroxylation. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic pathways, reducing waste and improving scalability.
The pharmacokinetic properties of 5-chloro-2-methyl-3-Pyridinol are another critical aspect that influences its therapeutic potential. Studies have shown that this compound exhibits moderate solubility in water and lipids, suggesting it may have good oral bioavailability. Additionally, its stability under physiological conditions allows for prolonged circulation in the bloodstream, which could enhance its efficacy as a drug candidate.
In conclusion, 5-chloro-2-methyl-3-Pyridinol (CAS No. 91420-23-4) is a structurally unique compound with significant potential in pharmaceutical research. Its versatile functional groups and favorable physicochemical properties make it an attractive scaffold for developing new drugs targeting various diseases. Continued investigation into its synthetic pathways, pharmacological effects, and clinical applications will further elucidate its role in modern medicine.
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